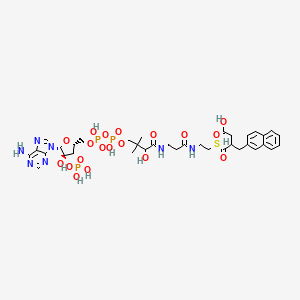

Naphthyl-2-methyl-succinyl-CoA

描述

Nuclear Magnetic Resonance (NMR) Spectral Data

NMR studies of analogous compounds (e.g., naphthyl-2-methyl-succinic acid) reveal key structural insights:

- ¹H NMR :

- δ 2.2–3.1 ppm : Multiplet signals for methylene and methine protons adjacent to the succinyl carbonyl group.

- δ 7.3–8.0 ppm : Aromatic protons from the naphthalene ring, split into distinct multiplets due to diamagnetic anisotropy.

- δ 12.3 ppm : Broad singlet for carboxylic acid protons, absent in the CoA-thioester form.

- ¹³C NMR :

For the full CoA conjugate, additional peaks arise from the adenine base (δ 8.3 ppm for H-8) and ribose protons (δ 4.0–5.5 ppm).

Mass Spectrometry (MS) Fragmentation Patterns

High-resolution mass spectrometry (HRMS) of this compound shows:

- Base peak at m/z 1007.1939 : Corresponds to the [M+H]⁺ ion, matching the exact molecular weight.

- Key fragments :

- Tandem MS/MS : Cleavage at the thioester bond yields ions diagnostic of the naphthylmethyl-succinyl group.

Computational Molecular Modeling and Physicochemical Predictions

Computational analyses predict the following properties:

- LogP : −1.2 (calculated via XLogP3), indicating high hydrophilicity due to phosphate and carboxylate groups.

- pKa values :

- Molecular dynamics simulations : Reveal a bent conformation where the naphthyl group interacts with the adenine moiety via π-stacking, stabilizing the thioester bond.

属性

分子式 |

C36H48N7O19P3S |

|---|---|

分子量 |

1007.8 g/mol |

IUPAC 名称 |

4-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-(naphthalen-2-ylmethyl)-4-oxobutanoic acid |

InChI |

InChI=1S/C36H48N7O19P3S/c1-36(2,30(48)33(49)39-10-9-25(44)38-11-12-66-35(50)23(15-26(45)46)14-20-7-8-21-5-3-4-6-22(21)13-20)17-59-65(56,57)62-64(54,55)58-16-24-29(61-63(51,52)53)28(47)34(60-24)43-19-42-27-31(37)40-18-41-32(27)43/h3-8,13,18-19,23-24,28-30,34,47-48H,9-12,14-17H2,1-2H3,(H,38,44)(H,39,49)(H,45,46)(H,54,55)(H,56,57)(H2,37,40,41)(H2,51,52,53)/t23?,24-,28-,29-,30?,34-/m1/s1 |

InChI 键 |

BLFNYMNSRZKVBB-OUXQTKLWSA-N |

SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(CC4=CC5=CC=CC=C5C=C4)CC(=O)O)O |

手性 SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(CC4=CC5=CC=CC=C5C=C4)CC(=O)O)O |

规范 SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(CC4=CC5=CC=CC=C5C=C4)CC(=O)O)O |

产品来源 |

United States |

科学研究应用

Microbial Metabolism and Biodegradation

Naphthyl-2-methyl-succinyl-CoA plays a crucial role in the anaerobic degradation of 2-methylnaphthalene by specific microbial communities. The enzymatic reactions involving this compound are essential for converting harmful PAHs into less toxic forms.

Enzymatic Reactions

- CoA-Transferase Activity : The enzyme succinyl-CoA:naphthyl-2-methyl-succinate CoA-transferase catalyzes the activation of naphthyl-2-methyl-succinic acid to this compound, which is a precursor for further degradation processes. This reaction has been quantified, showing an average specific activity of 19.6 nmol × min × mg of protein .

- Dehydrogenation : Following the formation of this compound, it undergoes oxidation to form naphthyl-2-methylene-succinyl-CoA, with a specific activity measured at 0.115 nmol × min × mg of protein .

These reactions are part of a broader metabolic pathway that ultimately leads to the conversion of 2-methylnaphthalene into less harmful products such as 2-naphthoic acid.

Bioremediation Potential

Given its role in degrading toxic compounds, this compound is pivotal in bioremediation strategies aimed at cleaning up environments contaminated with PAHs.

Case Studies in Bioremediation

- Anaerobic Cultures : Research has demonstrated that specific anaerobic cultures can utilize this compound in the degradation process, leading to significant reductions in PAH concentrations in contaminated environments .

- Methanogenic Biodegradation : In methanogenic conditions, cultures amended with 2-methylnaphthalene produced methane and other metabolites like 2-naphthoic acid, indicating effective biodegradation pathways . This suggests that utilizing microbes capable of metabolizing this compound could enhance bioremediation efforts.

Environmental Monitoring

The presence and concentration of this compound can serve as a biomarker for assessing the biodegradation of PAHs in various environments. Monitoring these compounds can help evaluate the effectiveness of bioremediation efforts and the health of ecosystems affected by hydrocarbon pollution.

Research and Development

Ongoing research into the enzymatic pathways involving this compound continues to uncover new insights into microbial metabolism and potential applications in synthetic biology and environmental science.

化学反应分析

Formation of Naphthyl-2-methylene-succinyl-CoA

Naphthyl-2-methylene-succinyl-CoA is produced through the oxidation of naphthyl-2-methyl-succinyl-CoA. The enzyme this compound dehydrogenase facilitates this reaction, utilizing phenazine methosulfate as an electron acceptor, which indicates its specificity for certain redox conditions.

Reaction: this compound is oxidized to form Naphthyl-2-methylene-succinyl-CoA .

This conversion is a step in the anaerobic degradation of 2-methylnaphthalene, where the methyl group of 2-methylnaphthalene is oxidized to the carboxyl group of 2-naphthoic acid .

Role in Anaerobic Degradation

Naphthyl-2-methylene-succinyl-CoA exhibits biological activity in anaerobic environments, serving as an intermediate in the degradation pathways of aromatic compounds. Its formation and subsequent transformations are crucial for the metabolism of sulfate-reducing bacteria, which utilize naphthalene derivatives as carbon sources and electron donors. This metabolic pathway contributes to the bioremediation of environments contaminated with polycyclic aromatic hydrocarbons.

Interactions with Enzymes and Electron Acceptors

Naphthyl-2-methylene-succinyl-CoA interacts with various enzymes involved in anaerobic degradation processes, influencing the efficiency and rate of hydrocarbon metabolism. Specific interactions with electron acceptors like phenazine methosulfate have been highlighted, demonstrating its biochemical significance in microbial respiration and energy production during the degradation process.

Key Enzymes Involved

-

Succinyl-CoA:naphthyl-2-methyl-succinate CoA-transferase: Catalyzes the activation of naphthyl-2-methyl-succinic acid to its corresponding CoA ester .

-

This compound dehydrogenase: Oxidizes this compound to naphthyl-2-methylene-succinyl-CoA .

Anaerobic Degradation Pathway

The anaerobic degradation of 2-methylnaphthalene involves several steps. Fumarate is added to the methyl group of 2-methylnaphthalene by naphthyl-2-methyl-succinate synthase, yielding naphthyl-2-methyl-succinic acid. Naphthyl-2-methyl-succinic acid is activated by a succinyl-CoA-dependent CoA transferase and then oxidized to form naphthyl-2-methylene-succinyl-CoA . Beta-oxidation reactions then lead to the formation of 2-naphthoyl-CoA and succinate .

Comparison with Similar Compounds

| Compound Name | Unique Features |

|---|---|

| Naphthyl-2-methyl-succinate | Precursor to naphthyl-2-methylene-succinyl-CoA; involved earlier in the degradation pathway. |

| Naphthalene | Parent compound; serves as a primary substrate for degradation pathways leading to naphthyl derivatives. |

| Succinyl-CoA | Essential cofactor for various metabolic reactions; not specific to aromatic degradation but vital for energy metabolism. |

| 2-Naphthoic Acid | Central metabolite formed after further oxidation; represents a key endpoint in anaerobic degradation pathways. |

Naphthyl-2-methylene-succinyl-CoA is unique due to its specific formation through anaerobic processes and its role as an intermediate that bridges various enzymatic reactions leading to the mineralization of aromatic hydrocarbons.

相似化合物的比较

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues in Naphthalene Degradation Pathways

Naphthyl-2-methyl-succinyl-CoA belongs to a family of arylalkyl-succinyl-CoA derivatives involved in anaerobic PAH degradation. Key structural analogues include:

These compounds share a conserved succinyl-CoA moiety but differ in their aryl substituents, which dictate substrate specificity for enzymes like dehydrogenases and CoA-transferases .

Functional Analogues in β-Oxidation-Like Reactions

This compound participates in β-oxidation-like reactions analogous to those observed in fatty acid metabolism. Key functional analogues include:

- Methylsuccinyl-CoA : A short-chain CoA-ester involved in propionate metabolism. Unlike this compound, it lacks aromaticity and is processed by methylsuccinyl-CoA dehydrogenase, which exhibits distinct substrate specificity .

- Ethylmalonyl-CoA : A branched-chain CoA derivative in odd-chain fatty acid biosynthesis. Its degradation involves decarboxylation, contrasting with the dehydrogenation steps of this compound .

- 2-Succinylbenzoyl-CoA : A CoA-ester in aerobic naphthalene degradation. It undergoes oxidative decarboxylation, diverging from the reductive pathways of anaerobic systems .

Enzymatic Specificity and Expression Patterns

Comparative studies reveal that enzymes acting on this compound are distinct from those processing similar compounds:

- benzoate degradation .

Research Findings and Key Data

Metabolite Detection in Anaerobic Systems

- This compound and its derivatives (e.g., naphthyl-2-oxomethyl-succinyl-CoA) were identified in sulfate-reducing enrichment cultures via metabolite profiling .

- Stable isotope labeling confirmed the incorporation of $^{13}\text{C}$-naphthalene into these CoA-esters, validating their role in anaerobic degradation .

Gene Expression Analysis

- Proteomic studies in NaphS2 revealed that genes encoding naphthoyl-CoA reductase (ncrABCD) are upregulated during naphthalene degradation, while bnsG (involved in 2-methylnaphthalene processing) showed only 1.6-fold induction, suggesting pathway specialization .

准备方法

Succinyl-CoA-Dependent CoA Transferase Activation

The first step involves the activation of naphthyl-2-methyl-succinic acid, the product of fumarate addition to 2-methylnaphthalene. A succinyl-CoA-dependent CoA transferase catalyzes the conversion of naphthyl-2-methyl-succinic acid to its CoA ester, this compound. This enzyme belongs to family III of CoA-transferases, distinguished by its insensitivity to sodium borohydride inhibition and partial inhibition by hydroxylamine.

The reaction proceeds as follows:

The specific activity of this enzyme in crude cell extracts averages 19.6 nmol·min⁻¹·mg⁻¹ of protein , with optimal activity observed under anaerobic conditions at pH 7.2–7.5.

Role of this compound Dehydrogenase

Following CoA activation, the intermediate undergoes oxidation to naphthyl-2-methylene-succinyl-CoA via a dehydrogenase. This enzyme exhibits a significantly lower specific activity (0.115 nmol·min⁻¹·mg⁻¹ of protein ) and uniquely requires phenazine methosulfate as an electron acceptor, rather than natural cofactors like NAD+ or FAD. The reaction is critical for beta-oxidation, ultimately yielding 2-naphthoyl-CoA:

Genetic and Proteomic Basis of Enzymatic Production

Genomic studies of sulfate-reducing bacteria have identified key gene clusters responsible for these enzymatic reactions. The nmsABC operon encodes naphthyl-2-methyl-succinate synthase, which initiates fumarate addition to 2-methylnaphthalene. Downstream, the bnsABCDEFGH cluster facilitates beta-oxidation steps, while ncrABCD encodes 2-naphthoyl-CoA reductase for aromatic ring reduction.

Table 1: Key Enzymes and Genes in this compound Biosynthesis

| Enzyme/Protein | Gene Cluster | Function | Specific Activity (nmol·min⁻¹·mg⁻¹) |

|---|---|---|---|

| CoA Transferase | bns | Succinyl-CoA-dependent activation | 19.6 |

| Succinyl-CoA Dehydrogenase | bns | Oxidation to methylene-succinyl-CoA | 0.115 |

| 2-Naphthoyl-CoA Reductase | ncrABCD | Aromatic ring reduction | Not quantified |

Chemical Synthesis Approaches

While enzymatic methods dominate, chemical synthesis of naphthyl-2-methyl-succinic acid (the precursor) has been achieved. Catalytic hydrogenation of naphthyl-2-methylene-succinic acid using palladium on activated carbon yields the methyl-succinic acid derivative with 90% efficiency. However, subsequent CoA conjugation remains enzymatically dependent due to the complexity of CoA’s structure.

Table 2: Synthetic Parameters for Naphthyl-2-Methyl-Succinic Acid

| Parameter | Value |

|---|---|

| Catalyst | 10% Pd/C |

| Hydrogen Pressure | 100 kPa |

| Reaction Time | 40 hours |

| Yield | 90% |

| Melting Point | 165–167°C |

Purification and Analytical Characterization

Purification of this compound relies on high-performance liquid chromatography (HPLC), with identification via co-elution against synthesized standards. The compound’s molecular weight (1007.8 g/mol ) and structure have been confirmed through mass spectrometry and nuclear magnetic resonance (NMR).

Table 3: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₃₆H₄₈N₇O₁₉P₃S |

| PubChem CID | 656887 |

| Solubility | Aqueous buffers |

| Stability | Anaerobic, -80°C storage |

常见问题

Q. How can cross-disciplinary approaches address gaps in understanding this compound’s regulatory mechanisms?

- Methodological Answer : Integrate proteomics (e.g., affinity purification-mass spectrometry) to identify interacting proteins and metabolomics to map pathway crosstalk. Collaborate with structural biologists for cryo-EM studies of enzyme complexes. Use systems biology frameworks (e.g., Boolean network modeling) to simulate regulatory dynamics under stress conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。